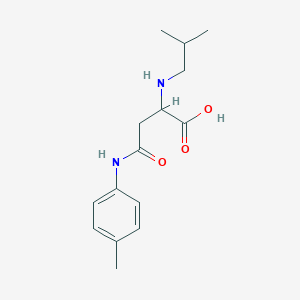

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid, also known as IBT, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). IBT has been extensively studied for its potential therapeutic applications in various scientific fields.

Aplicaciones Científicas De Investigación

Supramolecular Hydrogels Formation

The formation of supramolecular hydrogels with controlled microstructures and stability has been studied through molecular assembling in a two-component system. In research by Wu et al. (2007), isomeric building units related to 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid, specifically 4-oxo-4-(2-pyridinylamino) butanoic acid (G1) and 4-oxo-4-(3-pyridinylamino) butanoic acid (G2), were shown to form fiber- and tree-like crystals in aqueous solutions, respectively. The study demonstrated the ability to control the gel structure and stability through the manipulation of G1/G2 ratios, suggesting potential applications in various fields due to the simple gelator structures and the controllability of gel properties (Wu et al., 2007).

Combustion Model for Butanol Isomers

A comprehensive chemical kinetic combustion model for the four butanol isomers was developed to understand the combustion chemistry of linear and branched alcohols, including isobutanol, a structural isomer of the traditional “bio-butanol” fuel. This model elaborates on the unique oxidation features of linear and branched alcohols, which is crucial for their application as bio-derived alternatives or blending agents for conventional petroleum-derived fuels (Sarathy et al., 2012).

Assembling and Releasing Performance of Hydrogels

In the context of drug delivery systems, the assembling and releasing performance of supramolecular hydrogels formed from simple drug molecules as the hydrogelator was investigated. A study by Wang et al. (2007) explored the use of 4-oxo-4-(2-pyridinylamino) butanoic acid (AP) as a hydrogelator, demonstrating that AP molecules can assemble into fibrous aggregates in water, driven by hydrogen bonds and π–π stacking interaction. This property indicates potential for controlled drug release applications, where the speed of drug release can be modulated by the backbone structure of the hydrogel (Wang et al., 2007).

Optical Gating of Synthetic Ion Channels

Research on the optical gating of synthetic ion channels using 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group has shown promise for the development of nanofluidic devices. Ali et al. (2012) demonstrated that the photolabile hydrophobic molecules could be removed by irradiation, leading to hydrophilic groups that enable UV-light-triggered permselective transport of ionic species. This finding suggests applications in controlled release, sensing, and information processing (Ali et al., 2012).

Propiedades

IUPAC Name |

4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIOQQPALBEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)

![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)